Lipophilicity Advantage: 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid Exhibits 1.5–1.8× Higher logP Than the Clinical Reference Compound HTB
The target compound's computed logP of 3.78 (XLogP3 3.6 by PubChem, 3.78 by yybyy.com) represents a 1.5- to 1.8-fold increase over the monocyclic clinical metabolite HTB (2-hydroxy-4-trifluoromethylbenzoic acid, logP ≈ 2.1–2.9 depending on the algorithm) [1][2]. In head-to-head comparison within the biphenyl subclass, the regioisomer 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic acid (CAS 1261603-03-5) shows an identical computed logP of 3.78, while the des-hydroxy analog xenalipin (CAS 84392-17-6) reaches logP ~4.0 but at the cost of a 35% reduction in PSA (37.3 vs. 57.5 Ų) . The target compound thus occupies a distinct lipophilicity–polarity space that is not duplicated by any single in-class analog.
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.78 (yybyy.com); XLogP3 = 3.6 (PubChem) |
| Comparator Or Baseline | HTB (CAS 328-90-5): logP = 2.11 (ZINC) to 2.86 (ChemAxon); Xenalipin (CAS 84392-17-6): logP = 3.97–4.07; Regioisomer (CAS 1261603-03-5): logP = 3.78 |
| Quantified Difference | Target logP is 1.5–1.8× higher than HTB; ~0.2–0.3 log units lower than xenalipin; equivalent to regioisomer |
| Conditions | Computed properties from multiple in silico algorithms (XLogP3, ChemAxon, ALOGPS); not experimentally determined |
Why This Matters
Higher logP relative to HTB predicts improved blood–brain barrier permeability and membrane partitioning, making this compound a more suitable scaffold for CNS-targeted probe development than the clinical monocyclic comparator.
- [1] yybyy.com Chemical Platform: Computed logP = 3.7762 for 3-hydroxy-4-(2-trifluoromethylphenyl)benzoic acid. View Source
- [2] ZINC15 / ChemAxon: 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) — logP = 2.109. View Source
